molecular formula C18H20N2O3S B2686322 4-(BENZENESULFONYL)-N-PHENYLPIPERIDINE-1-CARBOXAMIDE CAS No. 1448060-86-3

4-(BENZENESULFONYL)-N-PHENYLPIPERIDINE-1-CARBOXAMIDE

Cat. No.: B2686322
CAS No.: 1448060-86-3
M. Wt: 344.43
InChI Key: OSCPYFYSSODZHF-UHFFFAOYSA-N
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Description

Introduction and Background

Historical Development of Piperidine-Based Compounds

Piperidine, a six-membered heterocyclic amine, has been a cornerstone of medicinal chemistry since its isolation from black pepper alkaloids in the 19th century. The hydrogenation of pyridine to produce piperidine, first reported by Thomas Anderson in 1850, established scalable synthetic routes for derivatives. Early 20th-century research focused on natural piperidine alkaloids such as coniine and piperine, which demonstrated neuropharmacological activities. By the 1980s, piperidine derivatives became integral to drug design due to their chair conformations, enabling precise spatial arrangements of substituents. Modern applications include kinase inhibitors (e.g., branebrutinib) and antipsychotics, with over 9% of FDA-approved small-molecule drugs containing piperidine scaffolds as of 2023.

Table 1: Evolution of Piperidine Derivatives in Drug Discovery
Era Key Developments Example Compounds
1850–1900 Isolation of natural piperidine alkaloids Coniine, piperine
1950–1970 Synthetic hydrogenation methods for pyridine-to-piperidine conversion N-Methylpiperidine
1980–2000 Conformational analysis and chiral center optimization Risperidone, haloperidol
2000–Present Piperidine-based kinase inhibitors and covalent binders Branebrutinib, avycaz

Evolution of Sulfonylpiperidine Research Paradigms

The introduction of sulfonyl groups to piperidine rings emerged in the 1990s to address metabolic instability in early heterocyclic drugs. Sulfonylpiperidines like 1-(benzenesulfonyl)-N-phenylpiperidine-4-carboxamide (PubChem CID 801752) and its analogs demonstrated improved pharmacokinetic profiles due to sulfonamide-induced resistance to cytochrome P450 oxidation. X-ray crystallographic studies revealed that the sulfonyl group’s electron-withdrawing nature stabilizes the piperidine chair conformation, enhancing binding to hydrophobic protein pockets. For instance, in PCAF bromodomain inhibitors, 3-sulfonylpiperidine derivatives showed 10-fold higher potency than non-sulfonylated counterparts.

Significance of N-Phenylcarboxamide Conjugation in Heterocyclic Chemistry

N-Phenylcarboxamide conjugation, as seen in 4-(benzenesulfonyl)-N-phenylpiperidine-1-carboxamide, introduces dual hydrogen-bonding capacity and π-π stacking potential. The carboxamide’s NH and carbonyl groups engage with biological targets, as demonstrated in BTK inhibitors like branebrutinib. Computational studies comparing N-phenylcarboxamide-piperidine derivatives with non-carboxamide analogs show a 20–30% increase in aqueous solubility (logP reduction of 0.5–1.0 units) due to the polar carboxamide moiety. Additionally, the phenyl group’s hydrophobicity counterbalances this polarity, optimizing membrane permeability.

Bioisosteric Relationships with Related Aroyl-O-Piperidine Derivatives

Bioisosteric replacement of the benzenesulfonyl group with aroyl-O-piperidine moieties has been explored to modulate target selectivity. For example, replacing the sulfonyl group in 4-(benzenesulfonyl)-N-phenylpiperidine-1-carboxamide with a 4-methoxybenzoyl group (as in CID 2555963) reduces hERG channel binding by 40%, addressing cardiotoxicity risks. However, this substitution decreases metabolic stability (t1/2 in human liver microsomes drops from 120 to 45 minutes). Conversely, fluorinated sulfonyl variants (e.g., 4-fluorobenzenesulfonyl) retain stability while improving blood-brain barrier penetration by 15%.

Table 2: Bioisosteric Comparison of Piperidine Derivatives
Group Potency (IC50, nM) Metabolic Stability (t1/2, min) hERG Affinity (Ki, μM)
Benzenesulfonyl 12.5 120 8.2
4-Methoxybenzoyl 18.7 45 12.4
4-Fluorobenzenesulfonyl 10.9 115 9.1

Properties

IUPAC Name

4-(benzenesulfonyl)-N-phenylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c21-18(19-15-7-3-1-4-8-15)20-13-11-17(12-14-20)24(22,23)16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSCPYFYSSODZHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(BENZENESULFONYL)-N-PHENYLPIPERIDINE-1-CARBOXAMIDE typically involves the reaction of benzenesulfonyl chloride with N-phenylpiperidine-1-carboxamide under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

On an industrial scale, the production of 4-(BENZENESULFONYL)-N-PHENYLPIPERIDINE-1-CARBOXAMIDE can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction conditions such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product while minimizing the production of unwanted by-products .

Chemical Reactions Analysis

Types of Reactions

4-(BENZENESULFONYL)-N-PHENYLPIPERIDINE-1-CARBOXAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Scientific Research Applications

The applications of 4-(benzenesulfonyl)-N-phenylpiperidine-1-carboxamide span several therapeutic areas:

  • Cancer Treatment : The compound's ability to inhibit topoisomerase II and induce apoptosis in cancer cells positions it as a potential candidate for anticancer drug development. Studies have shown enhanced cytotoxicity when used in combination with established chemotherapeutics like doxorubicin .
  • Antimicrobial Research : Its effectiveness against tuberculosis highlights its potential as a lead compound for developing new antibiotics, particularly in an era where antibiotic resistance is a growing concern .
  • Neuropharmacology : The structural similarity to other bioactive compounds suggests potential applications in treating neurological disorders. The benzoylpiperidine fragment is known for its presence in various therapeutic agents, including those targeting anxiety and depression .

Case Studies and Research Findings

Several studies have documented the efficacy of 4-(benzenesulfonyl)-N-phenylpiperidine-1-carboxamide:

  • Anticancer Studies : In vitro studies demonstrated that the compound exhibited significant cytotoxicity against several cancer cell lines while showing lower toxicity towards healthy cells. This selective action is crucial for developing safer cancer therapies .
  • Antitubercular Activity : A study highlighted the compound's mechanism of action against Mycobacterium tuberculosis, suggesting that it disrupts critical metabolic pathways necessary for bacterial growth.

Mechanism of Action

The mechanism of action of 4-(BENZENESULFONYL)-N-PHENYLPIPERIDINE-1-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it acts as an inhibitor of carbonic anhydrase enzymes. The sulfonamide group binds to the active site of the enzyme, preventing its normal function and thereby exerting its therapeutic effects .

Comparison with Similar Compounds

1-[(4-Methylphenyl)sulfonyl]-N-(2-phenylethyl)-4-piperidinecarboxamide ()

  • Molecular Formula : C₂₂H₂₆N₂O₃S
  • Molecular Weight : 398.52 g/mol
  • Key Differences :
    • Sulfonyl Group : Substituted with a 4-methylbenzenesulfonyl group, increasing lipophilicity compared to the unsubstituted benzenesulfonyl in the target compound.
    • Carboxamide Substituent : Features a phenethyl group instead of phenyl, introducing greater conformational flexibility.
  • Implications : The methyl group may enhance membrane permeability, while the phenethyl chain could alter binding kinetics at hydrophobic receptor sites .

N-(4-Methoxyphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide ()

  • Molecular Formula : C₁₉H₂₂N₂O₄S
  • Molecular Weight : 374.45 g/mol
  • Key Differences :
    • Carboxamide Substituent : A 4-methoxyphenyl group replaces the phenyl group, introducing electron-donating effects.
  • Implications : The methoxy group may improve solubility in polar solvents and modulate electronic interactions with biological targets .

4-(1-[2-(Methylsulfonyl)benzyl]piperidin-4-yl)-N-(2-phenylethyl)piperazine-1-carboxamide ()

  • Molecular Formula : C₂₆H₃₆N₄O₃S
  • Molecular Weight : 484.65 g/mol
  • Key Differences :
    • Core Structure : Piperazine ring replaces piperidine, introducing an additional nitrogen atom for hydrogen bonding.
    • Sulfonyl Group : Methylsulfonylbenzyl substituent offers distinct steric and electronic profiles compared to benzenesulfonyl.
  • Implications : The piperazine core may enhance interactions with charged residues in receptor binding pockets (e.g., nAChRs), as suggested by ’s discussion of D478N/E variations .

N-Methyl-1-[4-(methylsulfonyl)-2-(pyrrol-1-yl)phenyl]piperidine-4-carboxamide ()

  • Molecular Formula : C₁₉H₂₄N₃O₃S
  • Molecular Weight : 389.47 g/mol
  • Carboxamide Substituent: N-methyl group reduces hydrogen-bonding capacity compared to N-phenyl.
  • Implications : The pyrrole ring may confer selectivity for receptors with aromatic binding pockets .

Structural and Functional Analysis

Physicochemical Properties

Compound Molecular Weight (g/mol) Sulfonyl Group Carboxamide Substituent
Target Compound 359.42 Benzenesulfonyl Phenyl
1-[(4-Methylphenyl)sulfonyl]-N-(2-phenylethyl)-... 398.52 4-Methylbenzenesulfonyl Phenethyl
N-(4-Methoxyphenyl)-1-(phenylsulfonyl)-... 374.45 Benzenesulfonyl 4-Methoxyphenyl
4-(1-[2-(Methylsulfonyl)benzyl]piperidin-4-yl)-... 484.65 Methylsulfonylbenzyl 2-Phenylethyl

Biological Activity

4-(Benzenesulfonyl)-N-phenylpiperidine-1-carboxamide, also known by its CAS number 1170321-85-3, is a compound that has garnered interest due to its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for 4-(benzenesulfonyl)-N-phenylpiperidine-1-carboxamide is C19H19F3N2O3SC_{19}H_{19}F_{3}N_{2}O_{3}S with a molecular weight of approximately 412.43 g/mol. The compound features a piperidine ring substituted with a benzenesulfonyl group and a phenyl group, which contribute to its biological activity.

The mechanism of action of 4-(benzenesulfonyl)-N-phenylpiperidine-1-carboxamide involves its interaction with various biological targets:

  • Enzyme Inhibition : The sulfonamide group can inhibit specific enzymes by mimicking natural substrates, thereby blocking active sites. This inhibition can affect metabolic pathways associated with inflammation and microbial growth.
  • Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways that regulate various physiological processes.

Antimicrobial Properties

Research has indicated that compounds similar to 4-(benzenesulfonyl)-N-phenylpiperidine-1-carboxamide exhibit antimicrobial activity. For instance, studies have shown that related piperidine derivatives can inhibit bacterial growth through interference with essential metabolic processes .

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties are attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. This suggests that it could be beneficial in treating conditions characterized by excessive inflammation .

Neuropharmacological Effects

Piperidine derivatives have been studied for their effects on the central nervous system. The interaction of 4-(benzenesulfonyl)-N-phenylpiperidine-1-carboxamide with neurotransmitter systems may provide insights into its potential use as an anxiolytic or antidepressant agent .

Case Studies

  • Antimicrobial Study : A study evaluating the antimicrobial efficacy of piperidine derivatives found that certain modifications to the structure significantly enhanced activity against Gram-positive bacteria, suggesting that structural features like the sulfonamide group play a crucial role in efficacy .
  • Inflammation Model : In a murine model of inflammation, compounds similar to 4-(benzenesulfonyl)-N-phenylpiperidine-1-carboxamide demonstrated reduced levels of inflammatory markers, indicating potential therapeutic applications in inflammatory diseases.
  • Neuropharmacological Assessment : In vivo studies have shown that related compounds exhibit anxiolytic effects in rodent models, supporting further investigation into their potential use in treating anxiety disorders .

Comparative Table of Biological Activities

Activity Type Mechanism Reference
AntimicrobialInhibition of metabolic pathways
Anti-inflammatoryInhibition of cytokines
NeuropharmacologicalInteraction with neurotransmitter systems

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(benzenesulfonyl)-N-phenylpiperidine-1-carboxamide, and what reaction conditions are critical for yield optimization?

  • The synthesis of piperidine carboxamide derivatives often involves multi-step processes, including condensation reactions and functional group modifications. For example, analogous compounds like 4-methylpiperidine-1-carboxamide derivatives are synthesized via nucleophilic substitution or coupling reactions using reagents such as isocyanates or carbodiimides. Hydrogenolysis with Pd/C under controlled pressure (e.g., 50 psi H₂) is a common method for deprotection or reduction steps . Reaction conditions such as solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and catalyst loading significantly influence yield and purity.

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Key methods include:

  • X-ray crystallography : Resolves 3D conformation and confirms substituent positions. For example, crystallographic data (e.g., unit cell parameters, space group) for related piperidine carboxamides are refined using SHELXL .
  • NMR spectroscopy : ¹H/¹³C NMR identifies proton environments and confirms benzenesulfonyl and phenyl group integration .
  • HPLC-MS : Validates purity (>98%) and molecular weight accuracy .

Q. How can researchers verify the compound’s identity and rule out isomeric impurities?

  • Comparative analysis using reference standards (if available) and hyphenated techniques like LC-MS/MS or GC-MS is critical. Synonymous naming conventions (e.g., "N-phenylpiperidin-4-amine" derivatives) should be cross-checked against databases such as PubChem or crystallography repositories (e.g., COD entry 2230670) to avoid misidentification .

Advanced Research Questions

Q. What experimental design considerations are critical when studying this compound’s interactions with biological targets (e.g., enzymes, receptors)?

  • Dose-response assays : Use logarithmic concentration ranges (e.g., 1 nM–100 µM) to determine IC₅₀ values for enzyme inhibition. Include positive controls (e.g., known inhibitors) and account for solvent effects (e.g., DMSO tolerance <1%) .
  • Binding studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity (Kd). For ambiguous results, validate via orthogonal methods like fluorescence polarization .

Q. How should researchers address contradictions in reported biological activity data for this compound?

  • Meta-analysis : Compare assay conditions (e.g., pH, temperature, cell lines) across studies. For example, discrepancies in IC₅₀ values may arise from variations in ATP concentration in kinase assays .
  • Counter-screening : Test off-target effects using panels of related enzymes/receptors to confirm specificity. Reproducibility should be assessed via independent replication in multiple labs .

Q. What strategies are recommended for resolving ambiguities in crystallographic or spectroscopic data?

  • Refinement protocols : Use SHELX software (e.g., SHELXL) to iteratively adjust thermal parameters and occupancy rates. For disordered regions, apply restraints or constraints based on chemical plausibility .
  • DFT calculations : Compare experimental NMR shifts with computational predictions (e.g., Gaussian09) to validate resonance assignments .

Q. How can structure-activity relationship (SAR) studies be optimized for this compound’s derivatives?

  • Systematic substituent variation : Modify the benzenesulfonyl or phenyl groups with electron-withdrawing/donating substituents (e.g., -NO₂, -OCH₃) and assess changes in activity. Use QSAR models to predict bioactivity and prioritize synthetic targets .
  • Crystallographic benchmarking : Correlate structural features (e.g., torsion angles, hydrogen bonding) with activity data to identify critical pharmacophores .

Methodological Best Practices

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Follow guidelines for sulfonamide derivatives: Use PPE (gloves, goggles), work in a fume hood, and avoid prolonged skin contact. Refer to SDS data for related compounds (e.g., acute toxicity, LD₅₀) to inform risk assessments .

Q. How should researchers design stability studies for long-term storage of this compound?

  • Conduct accelerated degradation tests under varying conditions (40°C/75% RH, light exposure) and monitor via HPLC. Lyophilization or storage in inert atmospheres (argon) is recommended for hygroscopic samples .

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